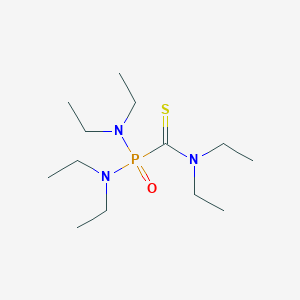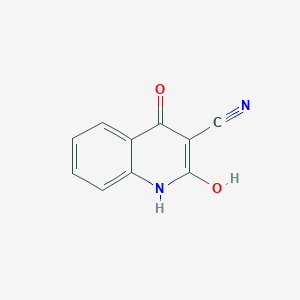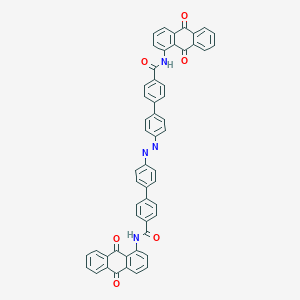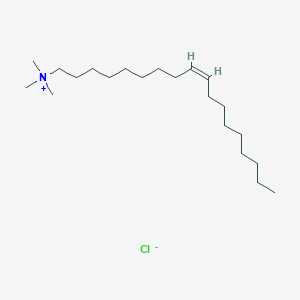![molecular formula C20H20N12O6S2 B076567 4,4'-BIS[(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)AMINO]STILBENE-2,2'-DISULFONIC ACID CAS No. 10586-07-9](/img/structure/B76567.png)
4,4'-BIS[(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)AMINO]STILBENE-2,2'-DISULFONIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid is a complex organic compound known for its applications in various industries, particularly as a fluorescent whitening agent. This compound is characterized by its stilbene backbone and triazine rings, which contribute to its unique chemical properties and functionalities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid typically involves the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with 2,4,6-trichloro-1,3,5-triazine. This reaction proceeds through nucleophilic substitution, where the amino groups of the stilbene compound react with the chloro groups of the triazine compound . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity and efficiency of the process .
化学反应分析
Types of Reactions
4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The triazine rings can undergo further substitution with different nucleophiles, allowing for the modification of the compound’s properties.
Oxidation and Reduction: The stilbene backbone can participate in redox reactions, although these are less common in practical applications.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions . The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the triazine rings .
科学研究应用
4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid primarily involves its ability to absorb ultraviolet light and re-emit it as visible blue light. This fluorescence enhances the whiteness and brightness of materials treated with the compound . The molecular targets include the chromophores in the materials, which interact with the compound to produce the desired optical effects .
相似化合物的比较
Similar Compounds
4,4’-Diamino-2,2’-stilbenedisulfonic acid: A precursor in the synthesis of the target compound.
4,4’-Bis(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid: Another derivative with similar applications.
Uniqueness
4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid is unique due to its specific combination of stilbene and triazine structures, which confer enhanced fluorescent properties and stability compared to other similar compounds .
属性
CAS 编号 |
10586-07-9 |
|---|---|
分子式 |
C20H20N12O6S2 |
分子量 |
588.6 g/mol |
IUPAC 名称 |
5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H20N12O6S2/c21-15-27-16(22)30-19(29-15)25-11-5-3-9(13(7-11)39(33,34)35)1-2-10-4-6-12(8-14(10)40(36,37)38)26-20-31-17(23)28-18(24)32-20/h1-8H,(H,33,34,35)(H,36,37,38)(H5,21,22,25,27,29,30)(H5,23,24,26,28,31,32)/b2-1+ |
InChI 键 |
PHXYKRIGWBYQSI-OWOJBTEDSA-N |
SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
手性 SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
规范 SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
| 10586-07-9 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


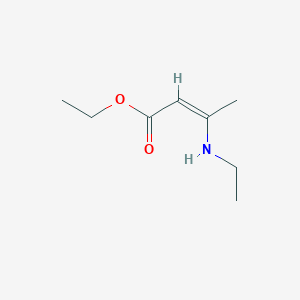
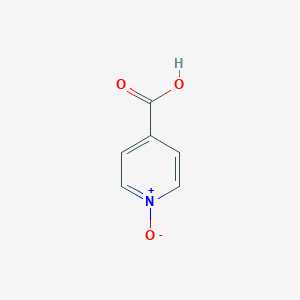
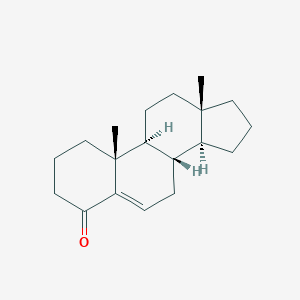
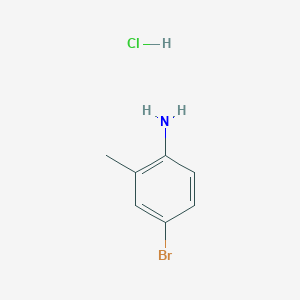
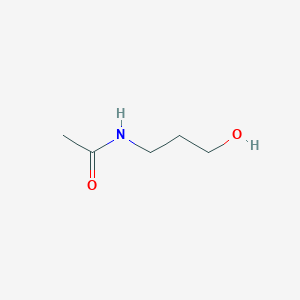
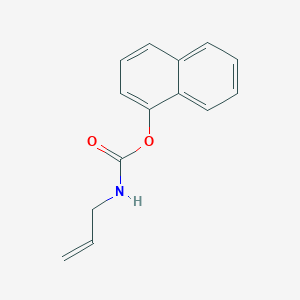
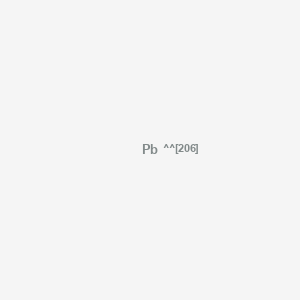
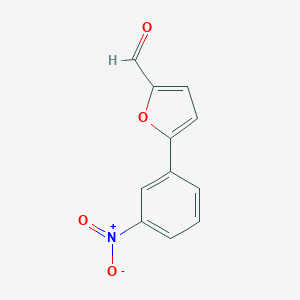
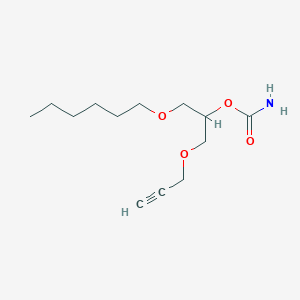
![5-Chloro-2-[(chloroacetyl)amino]benzoic acid](/img/structure/B76498.png)
